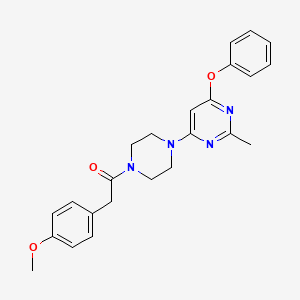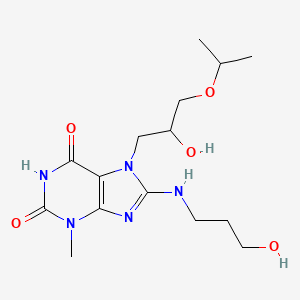![molecular formula C23H23N5O3S B2410542 Ethyl-2-({[(1-Isopropyl[1,2,4]triazolo[4,3-a]chinoxalin-4-yl)thio]acetyl}amino)benzoat CAS No. 1358451-05-4](/img/structure/B2410542.png)
Ethyl-2-({[(1-Isopropyl[1,2,4]triazolo[4,3-a]chinoxalin-4-yl)thio]acetyl}amino)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis
The formation of Schiff’s bases was carried out by the reaction of the amine and aromatic aldehydes in EtOH, containing a catalytic amount of acetic acid .Physical and Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Wissenschaftliche Forschungsanwendungen
- ETQ hat in präklinischen Studien vielversprechende Antikrebsaktivität gezeigt. Forscher haben seine Auswirkungen auf das Tumorzellwachstum, die Apoptose und die Metastasenhemmung untersucht. Mechanistische Untersuchungen zeigen Interaktionen mit wichtigen zellulären Signalwegen, die an der Krebsentwicklung beteiligt sind .
- Die Thioacetylgruppe von ETQ verleiht neuroprotektive Eigenschaften. Studien legen nahe, dass es oxidativen Stress mildern, Neuroinflammation reduzieren und das neuronale Überleben verbessern kann. Forscher untersuchen sein Potenzial bei Alzheimer, Parkinson und anderen neurodegenerativen Erkrankungen .
- ETQ zeigt antibakterielle und antifungale Aktivität. Forscher untersuchen seine Wirksamkeit gegen arzneimittelresistente Krankheitserreger, darunter MRSA und Candida-Arten. Mechanismen beinhalten die Störung von mikrobiellen Membranen und die Hemmung essentieller Enzyme .
- Die vasodilatorischen Wirkungen von ETQ machen es für die kardiovaskuläre Forschung relevant. Untersuchungen konzentrieren sich auf seine Auswirkungen auf die Blutdruckregulation, die Endothelfunktion und den Gefäßumbau. Potenzielle Anwendungen umfassen die Behandlung von Bluthochdruck und die Vorbeugung von Arteriosklerose .
- ETQ moduliert entzündungsfördernde Signalwege und ist somit ein Kandidat für die Behandlung chronisch-entzündlicher Erkrankungen. Forscher untersuchen seine Auswirkungen auf die Zytokinproduktion, die NF-κB-Signalübertragung und die Leukozyteninfiltration. Rheumatoide Arthritis und entzündliche Darmerkrankungen sind interessante Bereiche .
- ETQ dient als Gerüst für die Entwicklung neuartiger Verbindungen. Medizinalchemiker untersuchen seine strukturellen Modifikationen, um die Bioaktivität, Selektivität und Pharmakokinetik zu verbessern. Rationale Wirkstoffdesign-Bemühungen zielen darauf ab, gezielte Therapien auf der Grundlage von ETQ-Derivaten zu entwickeln .
Antikrebs-Potenzial
Neuroprotektion und neurodegenerative Erkrankungen
Antimikrobielle Anwendungen
Herz-Kreislauf-Gesundheit
Entzündungshemmende Eigenschaften
Chemische Biologie und Wirkstoffdesign
Diese vielfältigen Anwendungen unterstreichen das Potenzial von ETQ in verschiedenen wissenschaftlichen Disziplinen. Forscher entschlüsseln weiterhin seine Mechanismen und therapeutischen Auswirkungen und ebnen so den Weg für innovative Behandlungen und Entdeckungen. 🌟 .
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be DNA and proteins involved in cell survival and apoptosis . The compound’s quinoxaline and triazole moieties have been associated with broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Mode of Action
The compound interacts with its targets through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell. The compound also interacts with proteins involved in cell survival and apoptosis, such as Bcl-2 and BAX , leading to changes in their activity .
Biochemical Pathways
The compound affects the pathways involved in cell survival and apoptosis . By upregulating pro-apoptotic proteins like BAX and downregulating pro-oncogenic cell survival proteins like Bcl-2, the compound promotes apoptosis, or programmed cell death . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent.
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have shown increasedALK5 inhibitory activity , kinase selectivity , and oral bioavailability .
Result of Action
The result of the compound’s action is the death of cancer cells . By intercalating DNA and affecting the activity of proteins involved in cell survival and apoptosis, the compound can lead to the death of cancer cells. Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Zukünftige Richtungen
The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .
Biochemische Analyse
Biochemical Properties
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoloquinoxalines can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity over time .
Dosage Effects in Animal Models
It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity at certain concentrations .
Metabolic Pathways
It is known that triazoloquinoxalines can interact with a variety of enzymes and cofactors .
Transport and Distribution
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .
Subcellular Localization
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXILXVMCYVGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)


![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)


![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)




